Ácido N-Tosil-3-pirrolcarboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Tosyl-3-pyrrolecarboxylic Acid and related pyrrole derivatives often involves base-induced cycloaddition of N-(tosylmethyl)imino compounds to Michael acceptors, leading to the formation of 2,3,4-trisubstituted pyrroles. This method, highlighted by Houwing and Leusen (1981), is notable for its one-operation synthesis, regiospecificity, and efficiency in accessing otherwise challenging pyrrole structures (Houwing & Leusen, 1981). Additionally, nickel-catalyzed arylative cyclizations of N-tosyl alkynamides, as explored by Gillbard et al. (2018), further expand the repertoire of synthesizing multisubstituted pyrroles, showcasing the versatility of N-Tosyl-3-pyrrolecarboxylic Acid precursors (Gillbard et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Tosyl-3-pyrrolecarboxylic Acid derivatives often involves intricate intramolecular interactions, as evidenced by studies on related compounds. For instance, Muthuraja et al. (2018) investigated the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid, highlighting the influence of hydrogen bonding on the molecule's properties and behavior (Muthuraja et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-Tosyl-3-pyrrolecarboxylic Acid derivatives are diverse, ranging from cycloaddition reactions to transformations under catalytic conditions. The work by Deng et al. (2002) on Rh2(OAc)4-mediated diazo decomposition offers a pathway to efficiently generate pyrrole derivatives from N-Tosyl)amino substituted -keto diazo carbonyl compounds (Deng et al., 2002).

Physical Properties Analysis

The physical properties of N-Tosyl-3-pyrrolecarboxylic Acid derivatives, such as solubility and crystallinity, can be significantly influenced by substituents and molecular interactions. Studies on similar pyrrole-based compounds, like those by García-Zarracino and Höpfl (2005), reveal how substituents and solvent interactions can alter supramolecular structures and physical characteristics (García-Zarracino & Höpfl, 2005).

Chemical Properties Analysis

The chemical properties of N-Tosyl-3-pyrrolecarboxylic Acid, including its reactivity, are pivotal for its application in synthetic chemistry. The versatility of tosylmethyl isocyanide (TosMIC) in synthesizing pyrrole derivatives, as discussed by Trofimov et al. (2022), illustrates the compound's broad utility in creating diverse pyrrole-based structures with significant chemical functionalities (Trofimov et al., 2022).

Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido N-Tosil-3-pirrolcarboxílico se utiliza en síntesis orgánica . El grupo ácido carboxílico en el compuesto puede participar en varias reacciones orgánicas, como sustitución, eliminación y acoplamiento .

Nanotecnología

En el campo de la nanotecnología, el ácido N-Tosil-3-pirrolcarboxílico se ha utilizado para la modificación de la superficie de nanotubos de carbono de múltiples paredes (MWCNT) mediante radiación ultrasónica . Esta aplicación es particularmente útil en la producción de nanomateriales poliméricos .

Polímeros

El ácido N-Tosil-3-pirrolcarboxílico encuentra su aplicación en el área de los polímeros . Puede utilizarse como monómeros, aditivos, catalizadores, etc. .

Química supramolecular

Los derivados del ácido N-Tosil-3-pirrolcarboxílico se utilizan en química supramolecular. Las propiedades mejoradas de unión iónica de la calix4pirrol de N-tosilpirrolidina la convierten en un candidato potencial para el desarrollo de nuevos sensores selectivos de iones y agentes de extracción.

Ciencias de la vida

El ácido N-Tosil-3-pirrolcarboxílico se utiliza en diversas áreas de las ciencias de la vida . Los científicos con experiencia en investigación de ciencias de la vida han utilizado este compuesto en sus estudios .

Ciencia de los materiales

En la ciencia de los materiales, el ácido N-Tosil-3-pirrolcarboxílico se utiliza debido a sus propiedades únicas . La alta solubilidad del compuesto en solventes polares y su participación activa en reacciones orgánicas lo convierten en un material valioso en este campo

Safety and Hazards

Propiedades

IUPAC Name |

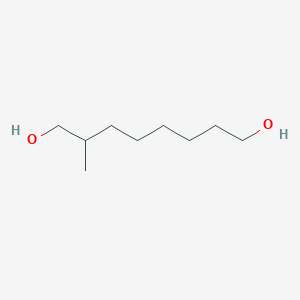

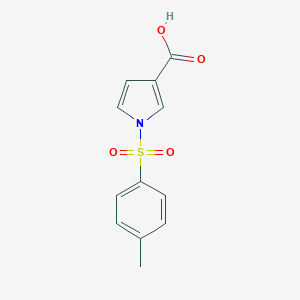

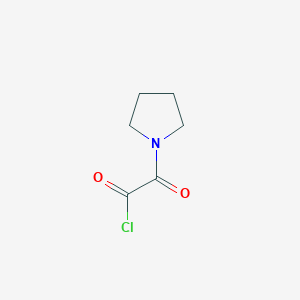

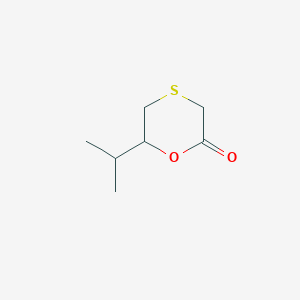

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHPMGMXSFLPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369207 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106058-86-0 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)